molecular formula C5H6BrNO B1285479 (5-Bromofuran-2-yl)methanamine CAS No. 263169-37-5

(5-Bromofuran-2-yl)methanamine

Cat. No.: B1285479
CAS No.: 263169-37-5
M. Wt: 176.01 g/mol
InChI Key: PUZCAYXIVIOWTO-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6BrNO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom, with a bromine atom at the 5-position and an amine group at the 2-position

Scientific Research Applications

(5-Bromofuran-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for “(5-Bromofuran-2-yl)methanamine” includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

(5-Bromofuran-2-yl)methanamine plays a significant role in biochemical reactions, particularly in the oxidation of amines to their corresponding aldehydes and ketones. This compound interacts with enzymes such as PhI(OAc)2 in combination with a catalytic amount of TEMPO, which acts as an oxidizing agent . The nature of these interactions involves the conversion of primary and secondary amines into carbonyl compounds, which are essential building blocks in synthetic organic chemistry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in oxidation reactions that lead to the formation of carbonyl compounds. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxidation of amines by this compound can result in the production of imines, nitriles, oximes, and amides, which are crucial intermediates in biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s mechanism of action involves the oxidation of amines to carbonyl compounds, facilitated by the catalytic activity of TEMPO and PhI(OAc)2. This process leads to changes in gene expression and the activation of specific signaling pathways that regulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in essential biochemical reactions. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions. Threshold effects observed in these studies highlight the importance of dosage regulation to minimize potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the oxidation of amines to carbonyl compounds. This process involves enzymes such as PhI(OAc)2 and TEMPO, which facilitate the conversion of amines into aldehydes and ketones. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular functions and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)methanamine typically involves the bromination of furan derivatives followed by amination. One common method is the bromination of 2-furylmethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, and amides.

    Reduction: 2-furylmethanamine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanamine: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

    5-Chlorofuran-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Iodofuran-2-yl)methanamine: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

(5-Bromofuran-2-yl)methanamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(5-bromofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCAYXIVIOWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587945
Record name 1-(5-Bromofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263169-37-5
Record name 1-(5-Bromofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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